1-Fmoc-azetidine-3-carboxylic acid

Vue d'ensemble

Description

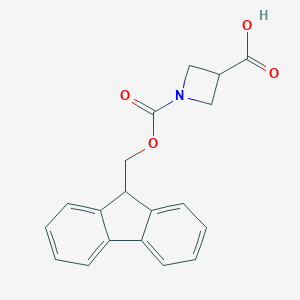

1-Fmoc-azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the azetidine ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fmoc-azetidine-3-carboxylic acid typically involves the following steps:

Protection of the Azetidine Ring: The azetidine ring is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting azetidine-3-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated synthesis equipment, larger reaction vessels, and more efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-Fmoc-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).

Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or EDCI.

Substitution Reactions: The azetidine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HATU or EDCI in the presence of a base like DIPEA.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Deprotection: Azetidine-3-carboxylic acid.

Coupling: Peptide chains with azetidine-3-carboxylic acid residues.

Substitution: Substituted azetidine derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis

1-Fmoc-azetidine-3-carboxylic acid is primarily used as a building block in peptide synthesis. Its Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS). This method facilitates the assembly of complex peptide sequences efficiently.

Case Study: Synthesis of Pseudodipeptides

A recent study demonstrated the use of this compound in synthesizing pseudodipeptides through HATU-mediated coupling with Fmoc-Gly-OH. The resulting compounds showed promising yields, indicating the effectiveness of this compound in constructing peptide frameworks .

Drug Development

Enhancing Drug Efficacy and Specificity

The compound plays a crucial role in developing pharmaceutical compounds targeting specific biological pathways. Its structural properties allow for the modification of lead compounds to enhance their efficacy and specificity.

Application in Sphingosine-1-Phosphate Receptor Agonists

this compound has been incorporated into several drug candidates aimed at treating multiple sclerosis by acting on sphingosine-1-phosphate receptors. These receptors are critical in regulating various biological functions, including cell migration and survival .

Bioconjugation

Facilitating Biomolecule Attachment

In bioconjugation techniques, this compound is utilized to attach biomolecules to therapeutic agents. This process can significantly improve drug delivery systems by enhancing targeting capabilities.

Example: Antibody-Drug Conjugates (ADCs)

The compound is employed as a cleavable linker in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity .

Neuroscience Research

Investigating Neurotransmitter Systems

Derivatives of this compound are explored for their potential effects on neurotransmitter systems. This research is vital for understanding various neurological disorders and developing new therapeutic strategies.

Research Findings

Studies have indicated that modifications to the azetidine structure can lead to compounds that interact selectively with neurotransmitter receptors, providing insights into their roles in neurological health .

Material Science

Development of Advanced Materials

In material science, this compound is investigated for creating polymers with specific properties suitable for advanced applications. Its unique structural characteristics allow for the design of materials with tailored functionalities.

Mécanisme D'action

The mechanism of action of 1-Fmoc-azetidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the azetidine ring during the synthesis process and can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The compound does not have a specific biological target or pathway but is crucial in the synthesis of biologically active peptides.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

Uniqueness

1-Fmoc-azetidine-3-carboxylic acid is unique due to its specific structure, which allows for selective deprotection and efficient peptide coupling. Its stability and ease of handling make it a preferred choice in peptide synthesis compared to other similar compounds.

Activité Biologique

1-Fmoc-azetidine-3-carboxylic acid (CAS No. 193693-64-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect amino groups. Understanding the biological activity of this compound is crucial for its application in drug discovery and development.

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- InChI Key : QDEJCUHGSHSYQH-UHFFFAOYSA-N

- Log P (Octanol-Water Partition Coefficient) : 2.51 (indicating moderate lipophilicity)

- Solubility : High gastrointestinal absorption and permeable across the blood-brain barrier, making it a candidate for central nervous system-targeting drugs .

Anticancer Properties

This compound has been investigated for its potential anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. Studies have shown that while the compound exhibits sub-micromolar potency in cell-free assays targeting STAT3 (Signal Transducer and Activator of Transcription 3), its cellular activity is limited due to poor cell membrane permeability attributed to the ionized carboxylate group .

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | >10 | STAT3 inhibition |

| Methyl Ester Analog | <5 | Enhanced membrane permeability |

The methyl ester derivatives of azetidine analogues showed improved cellular activities, suggesting that modifications to the carboxylate group can enhance bioavailability and efficacy in cellular environments .

Antimicrobial Activity

Research into azetidine derivatives has indicated potential antimicrobial properties. The incorporation of azetidine-based amino acids into peptide sequences has been explored for developing new antimicrobial agents. The structural features of these compounds may contribute to their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Fmoc Group : Provides stability during synthesis and enhances solubility.

- Carboxylate Group : Essential for activity but may limit cellular uptake; modifications such as esterification can improve permeability.

- Azetidine Ring : The four-membered ring structure contributes to conformational flexibility, which may affect binding interactions with biological targets.

Case Studies

Case Study 1: Peptidomimetics Development

In a study focused on synthesizing peptidomimetics, this compound was incorporated into short peptide sequences. The resulting compounds demonstrated enhanced structural stability and the ability to induce specific conformations conducive to biological activity .

Case Study 2: STAT3 Inhibition

A series of azetidine derivatives were tested for their ability to inhibit STAT3 activity in vitro. The results indicated that while some analogues exhibited strong STAT3 binding affinity, their cellular activities were significantly lower than expected due to poor membrane permeability attributed to their polar carboxylate groups .

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(22)12-9-20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEJCUHGSHSYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373262 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-64-0 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.